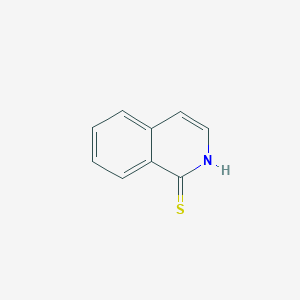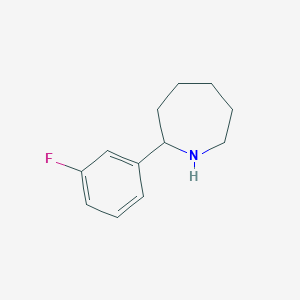
2-(3-Fluorophenyl)azepane
Übersicht
Beschreibung
2-(3-Fluorophenyl)azepane is a compound that falls within the chemical class of azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom. The presence of a fluorophenyl group suggests potential for bioactivity, as fluorination is a common modification in medicinal chemistry to enhance the properties of pharmaceuticals .
Synthesis Analysis
The synthesis of azepane derivatives can be achieved through various methods. One approach involves copper-catalyzed formal [5 + 2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes, which allows for the selective functionalization of distal unactivated C(sp3)-H bonds. This method is notable for its broad substrate scope and potential for late-stage modification of pharmaceuticals . Another synthetic route is the stereoselective intramolecular 1,3-dipolar cycloaddition of nitrones, which has been used to create a structurally related compound, 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine .
Molecular Structure Analysis
The molecular structure of azepane derivatives can be elucidated using techniques such as X-ray powder diffraction (XRPD). For instance, a related compound was found to crystallize in a monoclinic system with specific unit-cell parameters, which provides insight into the three-dimensional arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
Azepanes can undergo various chemical reactions. Photochemistry studies of fluorophenyl azides, which are precursors to azepanes, have shown that under certain conditions, these azides can produce azepines through a process involving nitrene intermediates . Additionally, the synthesis of azepanes can be facilitated by using synthon such as 1-aza-1,3-bis(triphenylphosphoranylidene)propane, which allows for the preparation of related heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepanes, such as fluorinated azepanes, are of significant interest in drug discovery. The introduction of fluorine into azepane rings can be achieved diastereospecifically, resulting in fluoroazepanes with well-defined stereochemistry. The absolute configuration of the fluorinated centers can be determined using 2D NMR spectroscopy, which is crucial for understanding the compound's potential interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Significance and Therapeutic Applications
Azepane-based compounds, including 2-(3-Fluorophenyl)azepane, have shown a wide variety of pharmacological properties, demonstrating a high degree of structural diversity crucial for discovering new therapeutic agents. The development of new azepane-containing analogs focuses on creating less toxic, cost-effective, and highly active compounds. Over 20 azepane-based drugs have already been approved by the FDA for treating various diseases, highlighting the compound's significant role in medicinal chemistry. These applications range across anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more, underscoring the versatility of azepane derivatives in therapeutic development. The review also covers structure-activity relationship (SAR) and molecular docking studies, emphasizing the importance of azepane-based compounds in future drug discovery against numerous diseases (Gao-Feng Zha et al., 2019).
Synthesis, Reactions, and Biological Properties
The coordination chemistry and biological applications of seven-membered heterocyclic compounds, including azepane derivatives, have been extensively reviewed. These compounds exhibit significant pharmacological and therapeutic implications. The review encapsulates fifty years of literature on the synthesis, reaction, and biological properties of azepane and its derivatives. Despite the broad synthesis and reaction mechanisms documented, there is a noted gap in biological exploration, suggesting a vast scope for future research in N-containing seven-membered heterocycles (Manvinder Kaur et al., 2021).
Radiative Decay Engineering and Biophysical Applications
Radiative decay engineering (RDE) represents a novel opportunity in fluorescence, involving the modification of fluorophore emission by altering their radiative decay rates. This technique, applicable across various biochemical and molecular biology domains, offers a new dimension to fluorescence spectroscopy's basic and applied uses. By placing fluorophores at specific distances from metallic surfaces and particles, the radiative rates can be significantly modified, impacting the intensity and distribution of radiation. Such advancements in RDE could inspire innovative applications in medical testing and biotechnology, potentially affecting how azepane derivatives like 2-(3-Fluorophenyl)azepane are utilized in fluorescence-based assays and diagnostics (J. Lakowicz, 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-14-12/h4-6,9,12,14H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCWIPFGJXWSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391907 | |
| Record name | 2-(3-fluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)azepane | |
CAS RN |
383130-06-1 | |
| Record name | 2-(3-fluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



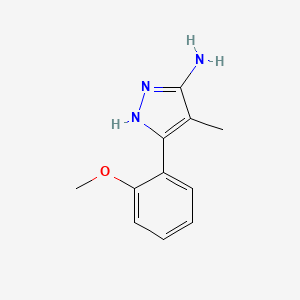

![2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B1306580.png)
![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)
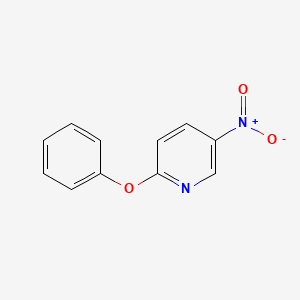
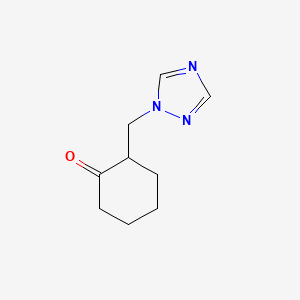
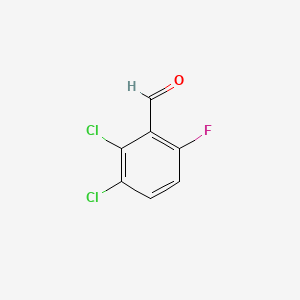
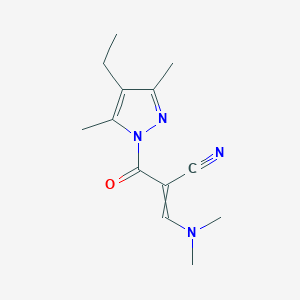
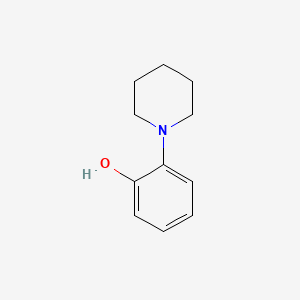
![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)
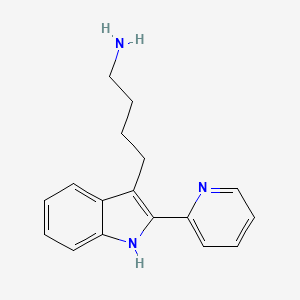
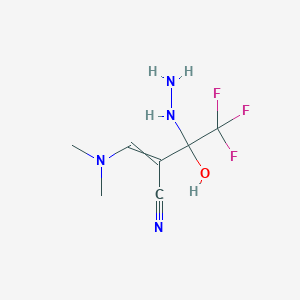
![1H-indole-3-carbaldehyde N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1306607.png)
